molecular formula C12H8N2O2 B12922128 2-Phenylpyrimidine-4,6-dicarbaldehyde CAS No. 80109-86-0

2-Phenylpyrimidine-4,6-dicarbaldehyde

Cat. No.: B12922128
CAS No.: 80109-86-0
M. Wt: 212.20 g/mol
InChI Key: KIBPCGYMWCKMNL-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4,6-dicarbaldehyde is an organic compound characterized by a pyrimidine ring substituted with a phenyl group and two aldehyde groups at the 4 and 6 positions. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4,6-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 2-phenylpyrimidine. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde groups at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde positions, with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: 2-Phenylpyrimidine-4,6-dicarboxylic acid.

    Reduction: 2-Phenylpyrimidine-4,6-dimethanol.

    Substitution: 2-Phenylpyrimidine-4,6-bis(imine) derivatives.

Scientific Research Applications

2-Phenylpyrimidine-4,6-dicarbaldehyde has diverse applications across several scientific disciplines:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to form conjugated systems with various substituents.

    Medicine: Explored for its potential in drug discovery, particularly as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its reactive aldehyde groups.

Mechanism of Action

The mechanism by which 2-Phenylpyrimidine-4,6-dicarbaldehyde exerts its effects is largely dependent on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors or as a cross-linking agent in material science.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by forming Schiff bases with active site lysine residues.

    DNA/RNA: Potential to interact with nucleic acids through covalent modification, affecting gene expression or replication.

Comparison with Similar Compounds

2-Phenylpyrimidine-4,6-dicarbaldehyde can be compared with other pyrimidine derivatives such as:

    2-Phenylpyrimidine: Lacks the reactive aldehyde groups, making it less versatile in chemical reactions.

    4,6-Dimethyl-2-phenylpyrimidine: Substituted with methyl groups instead of aldehydes, leading to different reactivity and applications.

    2-Phenylpyrimidine-4,6-dicarboxylic acid: An oxidized form of the compound, with different solubility and reactivity profiles.

The uniqueness of this compound lies in its dual aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

80109-86-0

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-phenylpyrimidine-4,6-dicarbaldehyde

InChI

InChI=1S/C12H8N2O2/c15-7-10-6-11(8-16)14-12(13-10)9-4-2-1-3-5-9/h1-8H

InChI Key

KIBPCGYMWCKMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C=O)C=O

Origin of Product

United States

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